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Compound of Interest

Compound Name:
Furo[2,3-c]pyridin-2-

ylmethanamine

CAS No.: 153863-91-3

Cat. No.: B136801

Get Quote

Executive Summary & Structural Context
Furo[2,3-c]pyridin-2-ylmethanamine is a fused bicyclic building block frequently employed in

fragment-based drug discovery (FBDD). Its structural integrity is often compromised by two

common synthetic pitfalls: regioisomer contamination (formation of [3,2-c] or [2,3-b] isomers)

and incomplete reduction (presence of nitrile precursors).

This guide provides a definitive ¹H NMR characterization framework to validate the [2,3-c] core,

distinguish it from isomers, and assess purity.

The Molecule[1][2][3]
Scaffold: Furo[2,3-c]pyridine (Heteroaromatic fused system).

Substituent: Methanamine (-CH₂NH₂) at position C2.

Key Feature: The pyridine nitrogen is located at position 6, creating a distinct electronic

environment for the aromatic protons compared to its isomers.
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Theoretical vs. Experimental Expectations
The chemical shifts below are derived from substituent-additivity principles applied to the

parent furo[2,3-c]pyridine scaffold in DMSO-d₆.

Predicted ¹H NMR Data Table (DMSO-d₆)
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Position Type Multiplicity
Shift (δ
ppm)

Coupling
(Hz)

Structural
Insight

H-7 Ar-H Singlet (s) 8.80 – 9.05 -

Diagnostic:

Most

deshielded

proton due to

proximity to

both Pyridine-

N and Furan-

O.

H-5 Ar-H Doublet (d) 8.30 – 8.45 J ≈ 5.5

Alpha to

Nitrogen;

deshielded

but less than

H-7.

H-4 Ar-H Doublet (d) 7.60 – 7.75 J ≈ 5.5

Beta to

Nitrogen;

shielded

relative to H-

5.

H-3 Ar-H Singlet (s) 6.80 – 7.10 -

Furan ring

proton.

Sensitive to

substitution at

C2.

-CH₂- Alkyl Singlet (s) 3.85 – 4.05 -

Benzylic-like

methylene.

Shifts

downfield

(~0.2 ppm) if

protonated

(HCl salt).

-NH₂ Amine Broad (br s) 1.80 – 2.50 - Exchangeabl

e. Disappears
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in D₂O;

integrates to

2H (or 3H if

HCl salt).

Note on Solvent Effects: In CDCl₃, the amide/amine protons may shift upfield (1.5–1.8 ppm) or

broaden significantly. The aromatic dispersion is generally wider in DMSO-d₆, making it the

preferred solvent for structural confirmation.

Comparative Analysis: Distinguishing Alternatives
The most critical task is proving you have the [2,3-c] isomer and not the [3,2-c] or [2,3-b]

isomers, which can form during cyclization reactions (e.g., from 3-hydroxypyridine vs. 2-

hydroxypyridine precursors).

Scenario A: Regioisomer Differentiation
Use the H-7 (or equivalent singlet) position and the coupling pattern of the pyridine ring as the

primary discriminator.

Feature Furo[2,3-c] (Target)
Furo[3,2-c]

(Alternative)
Furo[2,3-b]

(Alternative)

Pyridine N Position Pos 6 Pos 5 Pos 1 (Bridgehead)

Diagnostic Signal H-7 (s) @ ~9.0 ppm H-4 (s) @ ~8.8 ppm No Singlet on Pyridine

Coupling Pattern
AX System (H4/H5

doublets)

AX System (H6/H7

doublets)

AMX System

(H4/H5/H6)

Logic
N is isolated between

C5 and C7.[1]

N is isolated between

C4 and C6.

N is at the

bridgehead; 3

adjacent protons.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Furo_3_2-c_pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136801?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scenario B: Precursor Contamination
Nitrile Precursor (-CN): Look for the absence of the methylene peak at ~3.9 ppm and a

downfield shift of H-3 due to the electron-withdrawing cyano group.

Aldehyde Precursor (-CHO): Look for a sharp singlet at ~9.8–10.0 ppm.

Visual Logic: Structural Assignment Workflow
The following diagram illustrates the logical flow for assigning the structure based on the NMR

data provided above.
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Acquire 1H NMR (DMSO-d6)

Analyze Aromatic Region (6.5 - 9.5 ppm)

Pyridine Coupling Pattern?

3 Adjacent Protons
(dd, dd, dd)

Furo[2,3-b]

2 Doublets + 1 Singlet

Furo[2,3-c] or [3,2-c]

Position of Singlet?

~9.0 ppm (H-7)
(Deshielded by O & N)

Target: [2,3-c]

~8.8 ppm (H-4)
(Deshielded by N only)

Isomer: [3,2-c]

Verify Side Chain
(-CH2- @ 3.9 ppm)

Click to download full resolution via product page

Caption: Decision tree for distinguishing the target Furo[2,3-c] isomer from common

regioisomers using coupling constants and chemical shifts.

Experimental Protocol: Self-Validating System
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To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol.

This method ensures quantitative integration of the amine protons, which are often

underestimated in rapid scanning.

Sample Preparation[3][5][6]
Mass: Weigh 5–10 mg of the solid compound.

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

Why DMSO? It prevents aggregation of the amine and slows proton exchange, allowing

the -NH₂ peak to be observed clearly.

Additive (Optional): If the -NH₂ peak is broad, add 1 drop of D₂O after the first scan to

confirm assignment (the peak will disappear).

Acquisition Parameters (Bruker/Varian 400 MHz+)
Pulse Sequence:zg30 (30° pulse angle) to ensure accurate integration.

Relaxation Delay (D1): Set to 10 seconds.

Reasoning: The quaternary carbons and isolated aromatic protons (H-7, H-3) have long

T1 relaxation times. A short D1 will suppress their integrals, leading to incorrect H-count

validation.

Scans (NS): 16–64 scans (depending on concentration).

Temperature: 298 K (25°C).

Validation Checklist
Does the integration of the aromatic region sum to exactly 4H?

Is the methylene singlet at ~3.9 ppm integrating to 2H?

Is the H-7 singlet significantly downfield (>8.8 ppm) from the other doublets?
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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